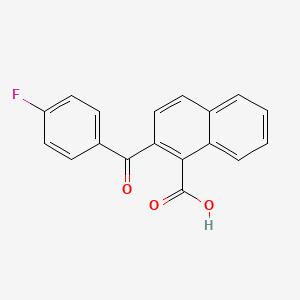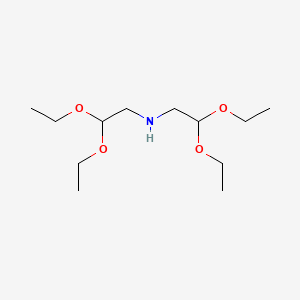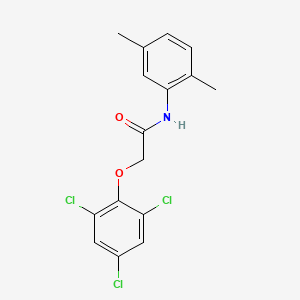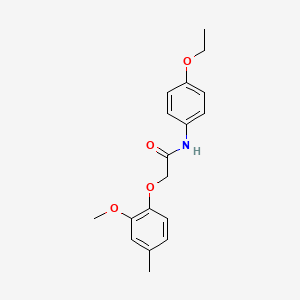
Methyl (2,4,6-trichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2,4,6-trichlorophenoxy)acetate is an organic compound with the molecular formula C9H7Cl3O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl (2,4,6-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,6-trichlorophenoxyacetic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
Methyl (2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trichlorophenoxyacetic acid and methanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic reagents like ammonia or thiols are used, often in the presence of a base to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Hydrolysis: 2,4,6-trichlorophenoxyacetic acid and methanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
科学研究应用
Methyl (2,4,6-trichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of methyl (2,4,6-trichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by disrupting the growth and development of plants. The compound interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventual death. The exact molecular pathways and targets involved in this process are still under investigation.
相似化合物的比较
Similar Compounds
Methyl (2,4,5-trichlorophenoxy)acetate: Similar structure but with chlorine atoms at the 2, 4, and 5 positions.
2,4,6-trichlorophenoxyacetic acid: The acid form of the compound without the methyl ester group.
Uniqueness
Methyl (2,4,6-trichlorophenoxy)acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2, 4, and 6 positions makes it more resistant to certain chemical reactions compared to its analogs, thereby influencing its reactivity and applications.
属性
CAS 编号 |
51550-51-7 |
|---|---|
分子式 |
C9H7Cl3O3 |
分子量 |
269.5 g/mol |
IUPAC 名称 |
methyl 2-(2,4,6-trichlorophenoxy)acetate |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3 |
InChI 键 |
VRXNMSKLUBJWBC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)






![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)



